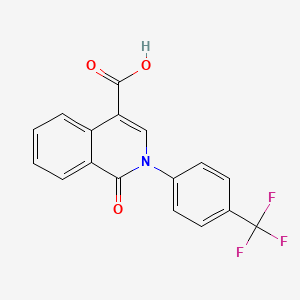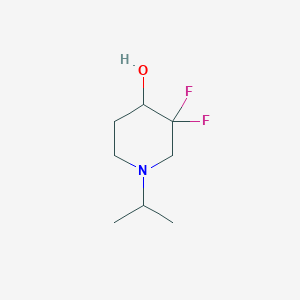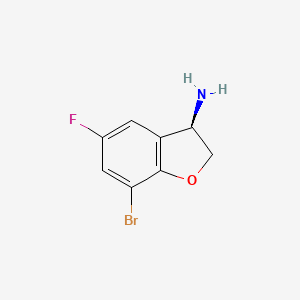![molecular formula C7H4FN3O B13058382 7-Fluoropyrido[2,3-b]pyrazin-3(4h)-one](/img/structure/B13058382.png)
7-Fluoropyrido[2,3-b]pyrazin-3(4h)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Fluoropyrido[2,3-b]pyrazin-3(4h)-one is a heterocyclic compound that belongs to the pyrido[2,3-b]pyrazine family This compound is characterized by its unique structure, which includes a fluorine atom attached to the pyrido[2,3-b]pyrazine core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Fluoropyrido[2,3-b]pyrazin-3(4h)-one typically involves multicomponent reactions. One common method includes the condensation of appropriate precursors under controlled conditions. For instance, the reaction of 2-aminopyridine with a suitable fluorinated reagent in the presence of a catalyst can yield the desired compound . The reaction conditions often involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques.
化学反応の分析
Types of Reactions
7-Fluoropyrido[2,3-b]pyrazin-3(4h)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride to yield reduced derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrido[2,3-b]pyrazine oxides, while substitution reactions can produce various substituted derivatives with different functional groups.
科学的研究の応用
7-Fluoropyrido[2,3-b]pyrazin-3(4h)-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
作用機序
The mechanism of action of 7-Fluoropyrido[2,3-b]pyrazin-3(4h)-one involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. The fluorine atom can enhance the compound’s binding affinity and selectivity by forming strong interactions with target sites. Additionally, its heterocyclic structure allows it to participate in various biochemical pathways, influencing cellular processes.
類似化合物との比較
Similar Compounds
Pyrido[2,3-b]pyrazine: The parent compound without the fluorine substitution.
7-Chloropyrido[2,3-b]pyrazin-3(4h)-one: A similar compound with a chlorine atom instead of fluorine.
7-Bromopyrido[2,3-b]pyrazin-3(4h)-one: A bromine-substituted analogue.
Uniqueness
7-Fluoropyrido[2,3-b]pyrazin-3(4h)-one is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties. Fluorine’s high electronegativity and small size can significantly influence the compound’s reactivity, stability, and interaction with biological targets. This makes it a valuable compound for various applications where these properties are advantageous.
特性
分子式 |
C7H4FN3O |
|---|---|
分子量 |
165.12 g/mol |
IUPAC名 |
7-fluoro-4H-pyrido[2,3-b]pyrazin-3-one |
InChI |
InChI=1S/C7H4FN3O/c8-4-1-5-7(10-2-4)11-6(12)3-9-5/h1-3H,(H,10,11,12) |
InChIキー |
SQGMMXVXYWYUKJ-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=NC2=C1N=CC(=O)N2)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



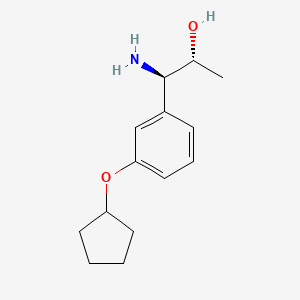
![1,1-Dioxido-2,3-dihydro-4H-thieno[2,3-b]thiopyran-4-yl cyclopropanecarboxylate](/img/structure/B13058313.png)
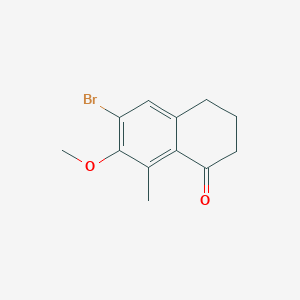
![6-(Ethoxymethyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B13058319.png)
![5-[5-(5-bromo-3-hexylthiophen-2-yl)-3-hexylthiophen-2-yl]thiophene-2-carbaldehyde](/img/structure/B13058332.png)
![(1R)-1-[2-Fluoro-3-(trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B13058333.png)
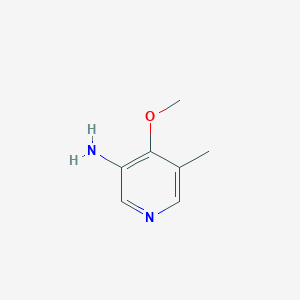
![3-[2-(4-Methylphenyl)-2-oxoethyl]-1,3-thiazolidin-2-one](/img/structure/B13058362.png)
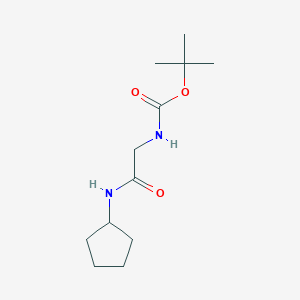
![[(1E)-1,2,3,4-tetrahydronaphthalen-1-ylidene]aminobenzenesulfonate](/img/structure/B13058376.png)
